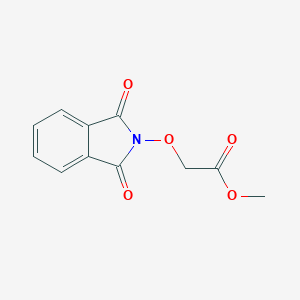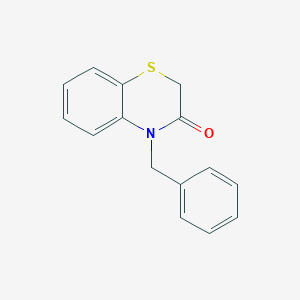![molecular formula C14H10Cl2O2 B186865 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde CAS No. 443124-79-6](/img/structure/B186865.png)
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
Overview
Description
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 443124-79-6. It has a molecular weight of 281.14 and its IUPAC name is 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is C14H10Cl2O2 . The structure includes two chloro groups, a benzyl group, and an aldehyde group .Physical And Chemical Properties Analysis
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Schiff Base Ligands
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: is commonly utilized in the synthesis of Schiff base ligands . These ligands are valuable in coordination chemistry due to their ability to form stable complexes with metal ions. Such complexes have applications ranging from catalysis to materials science.
Organic Synthesis Building Blocks
This compound serves as a building block in organic synthesis . Its reactive aldehyde group and the presence of chlorine atoms make it a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.
properties
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZYOOKGHIPTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355979 | |
| Record name | 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde | |
CAS RN |
443124-79-6 | |
| Record name | 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


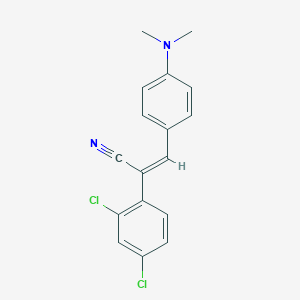
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)

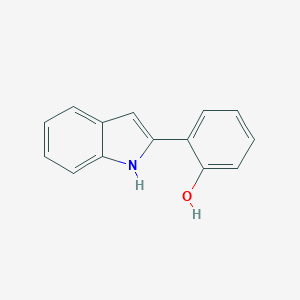
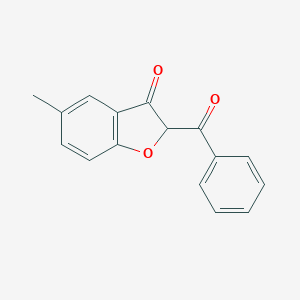

![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

